REACTION_CXSMILES
|
C(O[C:4]1(O[Si](C)(C)C)[CH2:6][CH2:5]1)C.[N+:12]([C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1)([O-:14])=[O:13].C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[CH:4]1([N:24]2[CH2:25][CH2:26][N:21]([C:18]3[CH:17]=[CH:16][C:15]([N+:12]([O-:14])=[O:13])=[CH:20][CH:19]=3)[CH2:22][CH2:23]2)[CH2:5][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
FILTRATION
|
Details
|
the filtration
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in DCM (200 mL)
|
Type
|
WASH
|
Details
|
the resulting solution is washed with 2 N NaOH (100 mL), brine (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |